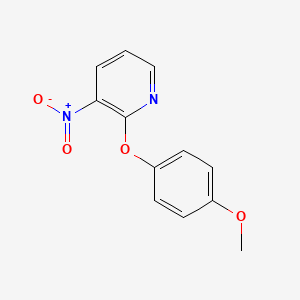

2-(4-Methoxyphenoxy)-3-nitropyridine

Descripción general

Descripción

2-(4-Methoxyphenoxy)-3-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a methoxyphenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine typically involves the nitration of 2-(4-Methoxyphenoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can improve yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenoxy)-3-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(4-Methoxyphenoxy)-3-aminopyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though these are less common.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

One of the most notable applications of 2-(4-methoxyphenoxy)-3-nitropyridine is its role as a precursor for anti-inflammatory agents. Research indicates that derivatives of this compound, particularly 3-amino-2-(4-methoxyphenoxy)pyridine, exhibit significant anti-inflammatory effects. In animal studies, topical formulations containing this derivative demonstrated efficacy in reducing edema induced by carrageenan and other inflammatory agents .

Table 1: Summary of Anti-inflammatory Studies

Urease Inhibition

Another application involves the inhibition of urease, an enzyme linked to various pathological conditions. Compounds derived from this compound have shown promising urease inhibition activity, making them candidates for treating conditions such as kidney stones and urinary tract infections. Studies revealed that certain derivatives exhibited IC50 values comparable to established urease inhibitors .

Pharmaceutical Formulations

The versatility of this compound extends to its use in pharmaceutical compositions. The compound can be formulated into creams, gels, or ointments for topical administration. Its favorable biocompatibility profile enhances its potential for clinical applications .

Table 2: Pharmaceutical Applications

| Formulation Type | Active Compound | Application Area |

|---|---|---|

| Creams | 3-amino-2-(4-methoxyphenoxy)pyridine | Topical anti-inflammatory |

| Gels | Urease inhibitors (derived) | Treatment of urinary conditions |

Case Studies

- Topical Anti-inflammatory Efficacy : A study involving Wistar rats demonstrated that a gel formulation containing 30 g of 3-amino-2-(4-methoxyphenoxy)pyridine significantly reduced inflammation compared to control groups treated with placebo .

- Urease Inhibition Assessment : In vitro assays showed that derivatives of this compound effectively inhibited urease activity, with some compounds achieving IC50 values below 10 µM, indicating strong potential for therapeutic use in urease-related disorders .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenoxy)-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Methoxyphenoxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-(4-Methoxyphenoxy)-3-aminopyridine: Formed by the reduction of the nitro group, with different chemical and biological properties.

2-(4-Methoxyphenoxy)-3-chloropyridine: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

2-(4-Methoxyphenoxy)-3-nitropyridine is unique due to the presence of both a nitro group and a methoxyphenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

2-(4-Methoxyphenoxy)-3-nitropyridine is an organic compound characterized by a pyridine ring with a methoxyphenoxy group and a nitro group. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of tubulin polymerization, which is crucial for cancer therapeutics. The molecular formula is C₁₂H₁₀N₂O₄, with a molecular weight of approximately 230.22 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

The primary mechanism through which this compound exerts its biological effects is its ability to bind to tubulin, disrupting microtubule dynamics essential for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The presence of the methoxy group enhances solubility and may influence the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound effectively inhibits cancer cell proliferation. It has shown promising results against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others. For instance, in studies where the compound was tested on MDA-MB-468 cells, it demonstrated significant cytotoxicity with an IC50 value of approximately 10.25 µM .

2. Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory activities. Nitro-containing compounds are known to modulate inflammatory responses by inhibiting enzymes such as iNOS and COX-2. Preliminary studies suggest that derivatives of this compound may enhance anti-inflammatory effects through their nitro groups, which can interact with specific proteins involved in inflammation signaling pathways .

Comparative Analysis with Related Compounds

The structural similarity of this compound to other nitro-containing compounds suggests potential for diverse biological activities. Below is a comparison table highlighting similar compounds and their characteristics:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-Methoxy-3-nitropyridine | Methoxy and nitro groups on pyridine | 0.91 |

| 6-Chloro-2-methoxy-3-nitropyridine | Chlorine substituent on pyridine | 0.84 |

| 5-Bromo-2-methoxy-3-nitropyridine | Bromine substituent on pyridine | 0.86 |

| 5-Fluoro-2-methoxy-3-nitropyridine | Fluorine substituent on pyridine | 0.84 |

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

- Cancer Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, supporting its role as a potential chemotherapeutic agent .

- Anti-inflammatory Mechanisms : Research indicated that nitro derivatives exhibit enhanced anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .

- Structural Activity Relationship (SAR) : Investigations into the structure-activity relationship suggest that modifications in the nitro or methoxy groups can significantly alter the biological activity of related compounds, providing insights for further drug development .

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-17-9-4-6-10(7-5-9)18-12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWDAVSBLSUVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379348 | |

| Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727040 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76893-48-6 | |

| Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural significance of 2-(4-Methoxyphenoxy)-3-nitropyridine?

A: The structure of this compound is characterized by a near-orthogonal arrangement between its pyridine and benzene rings. [] This means the two rings are almost perpendicular to each other. This arrangement is further defined by the pyridine nitrogen atom pointing towards the center of the benzene ring. Additionally, the nitro (-NO2) and methoxy (-OMe) substituents are not aligned with their respective aromatic rings. [] This specific spatial arrangement likely influences the molecule's interactions with other molecules and its overall activity.

Q2: What is the therapeutic potential of 2-(4-Methoxyphenoxy)-3-pyridinamine and how does it compare to existing treatments?

A: 2-(4-Methoxyphenoxy)-3-pyridinamine, particularly its hydrochloride salt, shows promise as a topical treatment for inflammatory skin diseases. [, ] Preclinical studies using TPA-induced mouse ear edema and carrageenan-induced rat paw edema models demonstrate its superior efficacy compared to ibuprofen and nimesulide, two established anti-inflammatory agents. [, ] This suggests that 2-(4-Methoxyphenoxy)-3-pyridinamine could offer a more effective treatment option for inflammatory skin conditions.

Q3: How is 2-(4-Methoxyphenoxy)-3-pyridinamine synthesized?

A: 2-(4-Methoxyphenoxy)-3-pyridinamine is synthesized through the catalytic hydrogenation of this compound. [, ] This reaction can be carried out in the presence of an acid, which facilitates the formation of the corresponding salt, such as the hydrochloride salt. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.